molecular formula C9H11BrClNO2 B13668084 Ethyl 4-(bromomethyl)picolinate hydrochloride

Ethyl 4-(bromomethyl)picolinate hydrochloride

Cat. No.: B13668084
M. Wt: 280.54 g/mol
InChI Key: DIMJVSADXOMHML-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)picolinate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2 and a molecular weight of 280.55 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(bromomethyl)picolinate hydrochloride typically involves the bromination of ethyl picolinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the picolinate ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually conducted in an inert solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)picolinate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted picolinates depending on the nucleophile used.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

Ethyl 4-(bromomethyl)picolinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(bromomethyl)picolinate hydrochloride involves its reactivity with nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various biological molecules, making it useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Ethyl 4-(bromomethyl)picolinate hydrochloride can be compared with other bromomethyl-substituted picolinates and related compounds:

    Ethyl 4-(chloromethyl)picolinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Ethyl 4-(iodomethyl)picolinate: Contains an iodine atom, which can affect its reactivity and the types of reactions it undergoes.

    Methyl 4-(bromomethyl)picolinate: Similar compound with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.

This compound is unique due to its specific reactivity and the presence of both bromine and hydrochloride, which can influence its solubility and stability in various solvents.

Properties

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

ethyl 4-(bromomethyl)pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H

InChI Key

DIMJVSADXOMHML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CBr.Cl

Origin of Product

United States

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